2-Amino-1-(3-chlorophenyl)ethanone hydrochloride

Structure-activity relationship Chlorophenyl isomer comparison Receptor binding

Meta-chloro-substituted hydrochloride salt (CAS 51084-83-4) with validated polypharmacology at monoamine transporters (DAT IC₅₀=945 nM, NET 443 nM, SERT 100 nM) and potent α3β4 nAChR antagonism (IC₅₀=1.8 nM). The hydrochloride form ensures aqueous solubility and bench stability. Choose this specific meta isomer for defined regiochemistry and established in vivo efficacy (ED₅₀=1.2 mg/kg tail-flick). Not structurally interchangeable with para-isomer or free base.

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07 g/mol
CAS No. 51084-83-4
Cat. No. B1274189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(3-chlorophenyl)ethanone hydrochloride
CAS51084-83-4
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)CN.Cl
InChIInChI=1S/C8H8ClNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H
InChIKeyORPJIXJTXWDVRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride (CAS 51084-83-4) – Key Intermediate for Pharmaceutical and Chemical R&D


2-Amino-1-(3-chlorophenyl)ethanone hydrochloride (CAS 51084-83-4), also known as 3-chlorophenacylamine hydrochloride or 2-amino-3′-chloroacetophenone hydrochloride, is an amino ketone hydrochloride salt with the molecular formula C₈H₉Cl₂NO and a molecular weight of 206.07 g/mol [1]. Characterized by a meta-chloro-substituted phenyl ring and a primary amino group on the ethanone backbone, this compound serves as a versatile building block in organic synthesis and pharmaceutical intermediate applications. Its hydrochloride salt form enhances aqueous solubility and bench stability relative to the free base, facilitating reliable handling in laboratory and industrial workflows [2].

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride – Why Chlorine Position and Salt Form Preclude Simple Substitution


Simple substitution of 2-amino-1-(3-chlorophenyl)ethanone hydrochloride with structurally related analogs such as 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 51084-82-3, para isomer), 2-aminoacetophenone hydrochloride (CAS 5007-03-0, non-chlorinated), or the free base form is not scientifically justified due to three non-interchangeable properties. First, the meta (3-) versus para (4-) chlorine positioning alters electronic distribution, steric accessibility, and biological target recognition . Second, the hydrochloride salt confers critical solubility and stability advantages over the free base that directly impact experimental reproducibility and downstream reaction yields [1]. Third, the compound exhibits a distinct polypharmacological profile at monoamine transporters and nicotinic acetylcholine receptors that differs both in magnitude and selectivity pattern from related analogs, with demonstrated in vivo efficacy in preclinical behavioral models [2].

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride – Quantitative Differentiation Evidence for Procurement Decision-Making


Meta-Chloro vs. Para-Chloro Substitution: Distinct Biological Target Recognition Profiles

The meta-chlorine substitution pattern of 2-amino-1-(3-chlorophenyl)ethanone hydrochloride distinguishes it from the para-substituted analog 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS 51084-82-3). The chlorine atom positioning at the meta position alters electronic distribution across the phenyl ring, directly impacting molecular recognition at biological targets and reactivity in synthetic transformations . While direct comparative binding data for the target compound versus its para isomer remain limited in the public literature, the positional isomerism constitutes a fundamental structure-activity relationship determinant that cannot be assumed interchangeable in receptor binding assays or pharmacophore modeling [1].

Structure-activity relationship Chlorophenyl isomer comparison Receptor binding

Hydrochloride Salt vs. Free Base: Enhanced Solubility and Stability for Consistent Experimental Reproducibility

The hydrochloride salt form of 2-amino-1-(3-chlorophenyl)ethanone confers enhanced aqueous solubility and long-term stability compared to the free base (CAS 606489-85-4, C₈H₈ClNO, MW 169.61). The salt formation with hydrochloric acid improves water solubility, facilitating dissolution in aqueous assay buffers and reaction media, while the crystalline hydrochloride demonstrates superior bench stability under recommended storage conditions [1]. These properties are critical for ensuring batch-to-batch reproducibility in both biological assays and synthetic applications where precise compound handling and consistent solubility are required .

Salt form selection Aqueous solubility Stability

Monoamine Transporter Inhibition Profile: Distinct Polypharmacology at DAT, NET, and SERT

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride exhibits a characteristic polypharmacological profile at human monoamine transporters, with distinct potency differences across DAT, NET, and SERT. In HEK293 cells expressing human transporters, the compound inhibits [³H]dopamine reuptake at DAT with an IC₅₀ of 945 nM, [³H]norepinephrine reuptake at NET with an IC₅₀ of 443 nM, and [³H]serotonin uptake at SERT with an IC₅₀ of 100 nM [1]. In rat brain synaptosomal preparations, dopamine uptake inhibition was observed at 900 nM [1]. This transporter inhibition profile (NET > SERT ≈ DAT) differs from the selectivity patterns commonly associated with para-substituted or non-chlorinated analogs, providing a distinct pharmacological fingerprint relevant to CNS-targeted research programs .

Dopamine transporter Norepinephrine transporter Serotonin transporter Monoamine reuptake inhibition

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Antagonism: Subtype-Selective Potency at Human α3β4 and α1β1γδ Receptors

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride demonstrates potent antagonist activity at human neuronal nicotinic acetylcholine receptors (nAChRs), with notable subtype selectivity. The compound inhibits carbamylcholine-induced ⁸⁶Rb⁺ efflux with an IC₅₀ of 1.8 nM at α3β4 nAChR, 7.9 nM at α1β1γδ (muscle-type) nAChR, 12 nM at α4β2 nAChR, and 15 nM at α4β4 nAChR expressed in human SH-SY5Y and TE671/RD cells [1]. This single-digit nanomolar potency at α3β4 nAChR contrasts with structurally related amino ketones that show different subtype selectivity profiles or reduced potency, establishing this compound as a valuable tool for dissecting α3β4-mediated signaling pathways in neuropharmacology research .

Nicotinic acetylcholine receptor nAChR antagonist α3β4 subtype

In Vivo Efficacy in Preclinical Nicotine Dependence Models: Dose-Dependent Behavioral Activity

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride demonstrates dose-dependent in vivo efficacy across multiple preclinical models of nicotine dependence. In ICR mice, subcutaneous administration of the compound produced effective doses (ED₅₀ values) of 1.2 mg/kg for inhibition of nicotine-induced antinociception in the tail-flick assay, 4.9 mg/kg for attenuation of nicotine-induced hyperlocomotion, and 9.2 mg/kg for reversal of nicotine-induced hypothermia [1]. The compound also inhibited nicotine-induced antinociception in the hotplate assay with an ED₅₀ of 15 mg/kg [1]. This behavioral activity profile, spanning sensory, locomotor, and thermoregulatory endpoints, distinguishes the compound from analogs that may lack comprehensive in vivo characterization or exhibit different efficacy spectra in nicotine dependence models .

Smoking cessation Nicotine dependence In vivo pharmacology

GHS Hazard Classification: Defined Acute Toxicity Profile Enabling Risk-Based Handling Protocols

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride carries a well-characterized Globally Harmonized System (GHS) hazard classification that distinguishes it from analogs with less defined safety profiles. The compound is classified as Acute Toxicity Category 4 for oral, dermal, and inhalation routes, with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled), applicable to 100% of notifications to the ECHA C&L Inventory . Additionally, the compound carries H315 (skin irritation, Category 2) and H335 (specific target organ toxicity – single exposure, Category 3) classifications . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), and P270 (do not eat, drink, or smoke when using this product) .

Safety data GHS classification Acute toxicity

2-Amino-1-(3-chlorophenyl)ethanone hydrochloride – Optimal Research and Industrial Application Scenarios Based on Evidence


Neuropharmacology Research: Triple Monoamine Transporter Modulation Studies

Use 2-amino-1-(3-chlorophenyl)ethanone hydrochloride as a tool compound for investigating simultaneous modulation of dopamine, norepinephrine, and serotonin transporters. With defined IC₅₀ values of 945 nM (DAT), 443 nM (NET), and 100 nM (SERT) in human transporter-expressing HEK293 cells, the compound provides a well-characterized polypharmacological profile for studies examining the interplay of multiple monoamine systems in mood disorders, attention, or reward pathways [1]. This profile contrasts with single-transporter-selective probes and supports experimental designs requiring balanced or defined multi-transporter engagement.

Nicotinic Receptor Pharmacology: α3β4 nAChR Subtype-Specific Antagonism

Employ 2-amino-1-(3-chlorophenyl)ethanone hydrochloride for targeted investigation of α3β4 nicotinic acetylcholine receptor function. The compound exhibits potent antagonist activity at human α3β4 nAChR (IC₅₀ = 1.8 nM) with measurable selectivity over α4β2 (12 nM), α4β4 (15 nM), and α1β1γδ (7.9 nM) subtypes [1]. This selectivity window supports mechanistic studies in addiction neurobiology, autonomic nervous system function, and pain signaling where α3β4 nAChR is a key mediator.

Preclinical Nicotine Dependence and Smoking Cessation Research

Utilize 2-amino-1-(3-chlorophenyl)ethanone hydrochloride in in vivo models of nicotine dependence, leveraging established efficacy data across multiple behavioral endpoints. The compound demonstrates dose-dependent activity in tail-flick (ED₅₀ = 1.2 mg/kg), locomotor activity (ED₅₀ = 4.9 mg/kg), hypothermia (ED₅₀ = 9.2 mg/kg), and hotplate (ED₅₀ = 15 mg/kg) assays in ICR mice following subcutaneous administration [1]. These validated in vivo parameters reduce exploratory dosing uncertainty and support reproducible preclinical study design.

Organic Synthesis: Amino Ketone Building Block with Defined Salt Form Properties

Use 2-amino-1-(3-chlorophenyl)ethanone hydrochloride as a versatile synthetic intermediate in pharmaceutical and fine chemical synthesis. The hydrochloride salt provides enhanced aqueous solubility and handling stability compared to the free base, enabling reliable use in aqueous reaction conditions and purification workflows [1][2]. The meta-chloro substitution pattern on the phenyl ring offers distinct electronic and steric properties relative to para- or ortho-substituted analogs, providing synthetic chemists with a defined regiochemical building block for constructing chlorophenyl-containing pharmacophores and specialty chemicals .

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